

Application Notes and Protocols for the Characterization of 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromonicotinaldehyde

Cat. No.: B046077

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **5-Bromonicotinaldehyde**, a key building block in organic synthesis and pharmaceutical development.^[1] Detailed protocols for spectroscopic and chromatographic methods are presented to ensure accurate identification, purity assessment, and quality control.

Physicochemical Properties

5-Bromonicotinaldehyde is a solid at room temperature with the following properties:

Property	Value
Molecular Formula	C ₆ H ₄ BrNO ^{[1][2]}
Molecular Weight	186.01 g/mol ^{[1][2]}
CAS Number	113118-81-3 ^[1]
Appearance	White to off-white crystalline powder or solid ^[2]
Melting Point	98-102 °C ^[1]
Solubility	Soluble in organic solvents such as ethanol and acetone ^[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of **5-Bromonicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

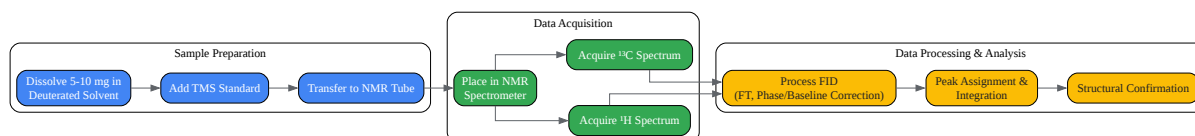
NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹ H NMR		¹³ C NMR (Predicted)	
Assignment	Chemical Shift (δ, ppm)	Assignment	Chemical Shift (δ, ppm)
Aldehyde-H	~10.0	C=O	~190
H-2	~9.0	C-5	~120
H-4	~8.8	C-3	~135
H-6	~8.0	C-2	~155
C-4	~140		
C-6	~152		

Note: Predicted ¹³C NMR chemical shifts are based on computational models and comparison with similar structures. Experimental values may vary.

- Sample Preparation: Dissolve 5-10 mg of **5-Bromonicotinaldehyde** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard one-pulse sequence.

- Pulse Angle: 30-45°.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Scans: 8-16 scans for an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
- Data Analysis: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts and coupling patterns.



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NMR Spectroscopy Experimental Workflow

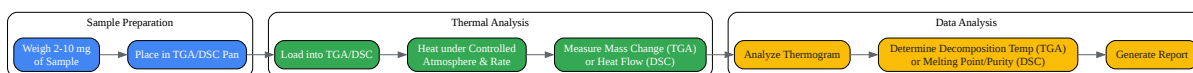
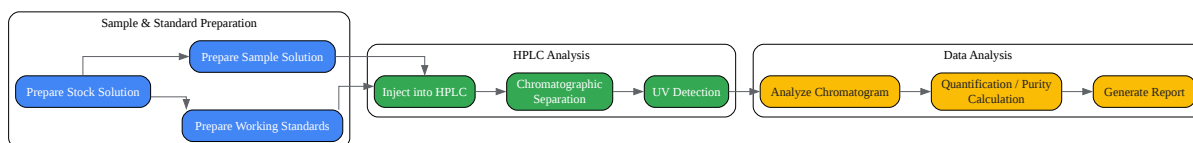
Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and elemental composition of **5-Bromonicotinaldehyde**. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.

Ion	m/z (Mass-to-Charge Ratio)	Interpretation
[M] ⁺	185/187	Molecular ion peak (presence of Br isotopes)
[M-H] ⁺	184/186	Loss of a hydrogen atom
[M-CHO] ⁺	156/158	Loss of the formyl group
[M-Br] ⁺	106	Loss of the bromine atom

- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of **5-Bromonicotinaldehyde** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight analyzer).
- GC Conditions:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is recommended.[3]
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10-15 °C/min.

- Final hold: 250 °C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-300.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the peak corresponding to **5-Bromonicotinaldehyde** in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions.



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- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of 5-Bromonicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046077#analytical-techniques-for-characterizing-5-bromonicotinaldehyde]

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